molecular formula C19H21F2N3O4 B2873941 1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 870260-43-8

1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B2873941
CAS No.: 870260-43-8
M. Wt: 393.391
InChI Key: AVAISGAUYNOMTP-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid (CAS 870260-43-8) is a sophisticated chemical reagent designed for pharmaceutical and agrochemical research applications . This compound features a pyrimidine core substituted with a difluoromethyl group, which is known to influence the molecule's metabolic stability and binding affinity, alongside a 3,4-dimethoxyphenyl ring system that can contribute to interactions with biological targets . The piperidine-4-carboxylic acid moiety provides a versatile handle for further chemical modification or for studying its role as a key pharmacophore. While the specific biological data for this compound is not fully detailed in public literature, its structural architecture is highly relevant in medicinal chemistry. Pyrimidine derivatives are extensively investigated for their therapeutic potential, with research indicating activities against a range of viral, oncogenic, and neurodegenerative diseases . The presence of the difluoromethyl group also aligns with compounds used in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, suggesting potential applications in agricultural chemistry research . Supplied at a high purity level, this compound is intended for use as a key intermediate or a building block in drug discovery programs, mechanism of action studies, and structure-activity relationship (SAR) explorations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4/c1-27-15-4-3-12(9-16(15)28-2)13-10-14(17(20)21)23-19(22-13)24-7-5-11(6-8-24)18(25)26/h3-4,9-11,17H,5-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAISGAUYNOMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and a pyrimidine moiety. Its molecular formula is C18H19F2N3O3, with a molecular weight of approximately 363.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Chemical Structure and Properties

The unique features of this compound stem from its difluoromethyl group and two methoxy groups on the phenyl ring, which contribute to its chemical reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

C18H19F2N3O3\text{C}_{18}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an antitumor agent . Investigations have indicated its ability to inhibit cancer cell proliferation and interact with various enzymes and receptors involved in cancer progression.

The compound's mechanisms may involve:

  • Inhibition of specific enzymes related to tumor growth.
  • Interaction with receptors that modulate cell signaling pathways associated with cancer.

Antitumor Activity

Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. A study reported cytotoxic effects on FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin. This suggests that the compound may induce apoptosis in cancer cells through specific biochemical pathways .

Anti-inflammatory Effects

In addition to its antitumor properties, there is evidence suggesting that this compound may exhibit anti-inflammatory activity. Similar pyrimidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibitory potential of these compounds was assessed through IC50 values, indicating their effectiveness in reducing inflammation .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC18H19F2N3O3Contains difluoromethyl; two methoxy groupsAntitumor, anti-inflammatory
1-[4-(Trifluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acidC18H19F3N3O3Trifluoromethyl instead of difluoromethylPotentially different biological activity
1-[4-(Difluoromethyl)-6-(2-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acidC18H19F2N3O3Different substitution on the phenyl ringMay exhibit different pharmacological properties

Case Studies

  • In Vitro Studies : Various studies have demonstrated the cytotoxic effects of the compound against different cancer cell lines. For instance, testing against lung and breast cancer cells showed significant inhibition of cell growth compared to controls .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates in treated groups compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₈H₁₉F₂N₃O₃ 363.37 863209-30-7 Difluoromethyl, 3,4-dimethoxyphenyl, piperidine-4-carboxylic acid
1-[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₅H₁₄F₃N₃O₃ 160.60* N/A Trifluoromethyl, furan-2-yl, piperidine-4-carboxylic acid
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₆H₁₈F₃N₅O₂ 369.34 1006334-19-5 Trifluoromethyl, 1,3-dimethylpyrazole, piperidine-4-carboxylic acid
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₅H₁₅F₂N₃O₃ 323.30 862659-10-7 Difluoromethyl, furan-2-yl, piperidine-4-carboxylic acid
1-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-(difluoromethyl)pyrimidin-2-yl]piperidin-4-amine C₁₆H₂₂F₂N₆ 336.39 1172393-77-9 Difluoromethyl, ethyl/methyl-pyrazole, piperidin-4-amine

*Note: Molecular weight for the second compound (160.60 g/mol) appears inconsistent with its formula and may reflect a typographical error in the source .

Key Observations:
  • Substituent Effects: Trifluoromethyl vs. Aromatic Rings: Replacing the 3,4-dimethoxyphenyl group with furan-2-yl (CAS 862659-10-7) reduces steric bulk and electron-donating capacity, which may alter binding interactions . Heterocyclic Moieties: Pyrazole-substituted derivatives (e.g., CAS 1006334-19-5) introduce nitrogen-rich rings, likely improving interactions with polar enzyme active sites .
  • Functional Group Modifications: Carboxylic Acid vs. Amine: Replacing the carboxylic acid with an amine group (e.g., CAS 1172393-77-9) changes ionization behavior, affecting bioavailability and target engagement . Piperidine vs.

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